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Compound of Interest

Compound Name:
4-Methylpyrimidine-5-carboxylic

acid

Cat. No.: B145779 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 4-
Methylpyrimidine-5-carboxylic acid (C₆H₆N₂O₂), a heterocyclic compound of interest in

medicinal chemistry and materials science. This document is intended for researchers,

scientists, and professionals in drug development, offering a consolidated resource for the

analytical characterization of this molecule.

Due to the limited availability of a complete, publicly accessible dataset for 4-
Methylpyrimidine-5-carboxylic acid, this guide synthesizes expected spectral features based

on data from closely related analogues and established principles of spectroscopic analysis.

Molecular Structure and Overview
4-Methylpyrimidine-5-carboxylic acid features a pyrimidine ring substituted with a methyl

group at the 4-position and a carboxylic acid group at the 5-position. This structure dictates the

characteristic signals observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), which are crucial for its identification and characterization.

Molecular Formula: C₆H₆N₂O₂ Molecular Weight: 138.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. The expected chemical shifts for 4-Methylpyrimidine-5-carboxylic acid are

detailed below.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methyl group protons, and the acidic proton of the carboxyl group. An important characteristic

noted in the literature is the potential for regioselective covalent hydration at the 2- and 4-ring

positions when in dilute aqueous acid, which can result in additional signals.[1]

Table 1: Predicted ¹H NMR Spectral Data for 4-Methylpyrimidine-5-carboxylic acid

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

H2 (Pyrimidine

ring)
~9.2 - 9.4 Singlet 1H

Deshielded due

to adjacent

nitrogen atoms.

H6 (Pyrimidine

ring)
~8.9 - 9.1 Singlet 1H

Deshielded by

the adjacent

nitrogen and the

carboxylic acid

group.

-CH₃ (Methyl

group)
~2.6 - 2.8 Singlet 3H

Typical range for

a methyl group

attached to an

aromatic ring.

-COOH

(Carboxylic acid)
> 12.0 Broad Singlet 1H

Highly

deshielded,

broad signal

characteristic of

a carboxylic acid

proton.

Exchangeable

with D₂O.
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Note: Predicted shifts are based on analogous compounds and general substituent effects. The

solvent used can significantly influence the chemical shifts, especially for the acidic proton.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methylpyrimidine-5-carboxylic acid

Carbon Assignment Chemical Shift (δ, ppm) Notes

C=O (Carboxylic acid) ~165 - 175

Characteristic chemical shift

for a carboxylic acid carbonyl

carbon.

C2 (Pyrimidine ring) ~158 - 162
Deshielded due to two

adjacent nitrogen atoms.

C4 (Pyrimidine ring) ~160 - 165
Attached to the methyl group

and a nitrogen atom.

C6 (Pyrimidine ring) ~155 - 159

Deshielded by adjacent

nitrogen and carboxylic acid

group.

C5 (Pyrimidine ring) ~120 - 125
Attached to the carboxylic acid

group.

-CH₃ (Methyl group) ~20 - 25
Typical range for an aryl-bound

methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Methylpyrimidine-5-carboxylic acid will be dominated by absorptions from the carboxylic

acid group and the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for 4-Methylpyrimidine-5-carboxylic acid
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H (Carboxylic acid) 2500 - 3300 Strong, Very Broad

Characteristic broad

stretch due to

hydrogen bonding.[2]

[3]

C-H (Aromatic/Methyl) 2900 - 3100 Medium-Weak

Stretching vibrations

of C-H bonds on the

ring and methyl group.

C=O (Carboxylic acid) 1680 - 1720 Strong, Sharp

Carbonyl stretch,

position indicates

conjugation with the

pyrimidine ring.[2][3]

C=N, C=C (Aromatic) 1450 - 1620 Medium-Strong
Aromatic ring

stretching vibrations.

C-O (Carboxylic acid) 1210 - 1320 Strong

Stretching vibration of

the C-O single bond.

[3]

O-H Bend 910 - 950 Medium, Broad

Out-of-plane bend for

the carboxylic acid OH

group.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 4-Methylpyrimidine-5-carboxylic acid
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m/z Value Ion
Fragmentation
Pathway

Notes

138 [M]⁺ Molecular Ion

Corresponds to the

molecular weight of

the compound.

121 [M-OH]⁺
Loss of hydroxyl

radical

Common

fragmentation for

carboxylic acids.

94 [M-COOH]⁺ or [M-44]

Loss of the carboxyl

group

(decarboxylation)

A significant fragment

corresponding to the

4-methylpyrimidine

cation radical.

93 [M-COOH-H]⁺

Loss of carboxyl

group and a hydrogen

atom

Fragmentation of the

pyrimidine ring.

Experimental Protocols
Standard analytical techniques are employed to acquire the spectral data for compounds like 4-
Methylpyrimidine-5-carboxylic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for

sufficient signal-to-noise.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural

abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to an

internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively,

a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it

into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the

peak positions (in cm⁻¹) are identified.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization

(EI) is a common ionization technique for generating fragments.

Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of

70 eV is used. The analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their m/z ratio.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their m/z values. The molecular ion peak is identified, and the fragmentation pattern is

analyzed to support the proposed structure.
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Workflow Visualization
The logical flow from sample preparation to final spectral analysis and interpretation is a critical

process in chemical characterization.

General Workflow for Spectral Characterization

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Characterization

Purified Compound
(4-Methylpyrimidine-5-carboxylic acid)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(EI or ESI)

Chemical Shifts (ppm)
Coupling Constants (Hz)

Absorption Bands (cm⁻¹)
Functional Groups

m/z Ratios
Fragmentation Pattern

Structure Confirmation &
Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of a chemical compound.

This guide serves as a foundational reference for the spectral properties of 4-
Methylpyrimidine-5-carboxylic acid. Experimental validation remains essential for confirming
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these characteristics in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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